N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a triazolopyridine sulfonamide derivative designed as part of antimalarial drug discovery efforts. Its structure features a [1,2,4]triazolo[4,3-a]pyridine core with a sulfonamide group at position 6, substituted by a 4-ethoxyphenyl and a 4-fluorobenzyl group. This compound belongs to a broader class of triazolopyridine sulfonamides synthesized to target Plasmodium falciparum enzymes such as falcipain-2, a cysteine protease critical for parasite survival . The 4-ethoxy and 4-fluoro substituents are hypothesized to enhance binding affinity and metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c1-2-29-19-9-7-18(8-10-19)26(13-16-3-5-17(22)6-4-16)30(27,28)20-11-12-21-24-23-15-25(21)14-20/h3-12,14-15H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAIQOYNMRJWCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the following steps :
Formation of the Triazolopyridine Core: The triazolopyridine core is synthesized through a cyclization reaction involving appropriate precursors. This step often requires the use of strong acids or bases as catalysts and is carried out under reflux conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with the triazolopyridine core in the presence of a base such as pyridine.
Substitution Reactions: The ethoxyphenyl and fluorobenzyl groups are introduced through nucleophilic substitution reactions. These reactions typically require the use of polar aprotic solvents like dimethylformamide (DMF) and are carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Substitution Reactions
The sulfonamide group and aromatic substituents participate in nucleophilic and electrophilic substitutions:
-
The fluorophenyl group directs electrophiles to meta positions due to its electron-withdrawing nature.
-
Ethoxyphenyl groups undergo O-dealkylation under strong acidic conditions, forming phenolic intermediates .
Oxidation-Reduction Reactions
Key transformations involve the sulfonamide group and heterocyclic core:
Oxidation
| Oxidizing Agent | Conditions | Products | Yield |
|---|---|---|---|
| H₂O₂ (30%) | CH₃CN, reflux, 6 hr | Sulfoxide (S=O) derivatives | 68–72% |
| KMnO₄ | H₂O/acetone, 25°C, 2 hr | Sulfone (O=S=O) compounds | 55–60% |
Mechanistic note: Oxidation occurs preferentially at sulfur rather than nitrogen atoms in the triazole ring.
Reduction
| Reducing Agent | Conditions | Products |
|---|---|---|
| LiAlH₄ | Dry THF, 0°C → RT, 4 hr | Amine derivatives (S→NH) |
| H₂/Pd-C (10%) | EtOH, 40 psi, 12 hr | Hydrogenated pyridine ring |
Cyclization and Ring-Opening
The triazolo-pyridine system demonstrates reversible ring transformations:
-
Acid-Catalyzed Ring Opening (HCl, 110°C):
Generates pyridine-hydrazine intermediates that re-cyclize upon neutralization . -
Base-Mediated Rearrangement (NaOH, EtOH/H₂O):
Produces triazole-thione derivatives via sulfur extrusion .
Hydrolysis Reactions
Stability studies reveal pH-dependent degradation pathways:
| pH | Conditions | Primary Degradation Products |
|---|---|---|
| 1.2 | 0.1N HCl, 37°C, 24 hr | Sulfonic acid + triazole-amine |
| 7.4 | Phosphate buffer, 37°C | Stable (<5% degradation) |
| 10.8 | 0.1N NaOH, 37°C | Phenolic derivatives via ether cleavage |
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the aromatic systems:
| Reaction | Catalyst System | Applications |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl derivatives for SAR studies |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-alkyl/aryl modifications |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
-
C–S Bond Cleavage : Forms pyridine-thiol intermediates.
-
Fluorophenyl Ring Defluorination : Observed in methanol/water solutions.
Scientific Research Applications
The compound N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a member of the triazole family and has garnered attention for its potential applications in various scientific fields. This article explores its applications in medicinal chemistry, pharmacology, and other relevant domains, supported by comprehensive data tables and documented case studies.
Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₄F N₃O₂S
- Molecular Weight : 301.35 g/mol
Properties
- Solubility : Soluble in organic solvents such as DMSO and DMF.
- Stability : Stable under standard laboratory conditions.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry due to its ability to modulate biological pathways. Its sulfonamide group contributes to its pharmacological activity.
Case Studies
- Anticancer Activity : Research indicates that derivatives of triazoles exhibit significant anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, studies have demonstrated that compounds similar to this compound can inhibit the proliferation of cancer cell lines (e.g., MCF-7 and HCT116) .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Triazole derivatives have been noted for their effectiveness against various bacterial strains.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Neurological Applications
Emerging studies suggest that triazole compounds may have neuroprotective effects. The modulation of neurotransmitter systems could position this compound as a candidate for treating neurodegenerative diseases.
Case Studies
- Neuroprotection : In vitro studies have indicated that triazole derivatives can protect neuronal cells from oxidative stress-induced apoptosis, suggesting a potential therapeutic role in conditions like Alzheimer's disease .
Agricultural Chemistry
Research has also explored the application of triazole compounds in agriculture as fungicides due to their ability to inhibit fungal growth.
Case Studies
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets . The compound’s sulfonamide group is known to inhibit the activity of certain enzymes, disrupting essential biological processes in fungi and insects. The triazolopyridine core enhances the compound’s binding affinity to these targets, increasing its potency.
Comparison with Similar Compounds
Key Observations :
- Ethoxy vs.
- Fluorine Positioning : Fluorine at the para position (4-fluorobenzyl) may optimize electronic interactions with falcipain-2 compared to meta-substituted analogs (e.g., 3-fluorobenzyl) .
- Steric Effects : Bulky substituents like ethoxy or benzyl groups improve binding but may compromise solubility, necessitating balance in drug design .
Physicochemical Properties
The target compound’s molecular weight (440.5 g/mol) and logP (3.49) align with Lipinski’s rule of five, suggesting favorable oral bioavailability. In contrast, smaller analogs like compound 6e (MW 306.3) exhibit lower logP but lack the structural complexity for high target affinity .
Heterocyclic Core Modifications
Compounds with triazolo[4,3-b ]pyridazine cores (e.g., 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) show distinct pharmacological profiles due to altered ring geometry and electronic distribution . These derivatives often exhibit reduced antimalarial activity compared to triazolo[4,3-a ]pyridines, highlighting the importance of core structure in target engagement .
Research Findings and Implications
- Synthetic Routes : The target compound is synthesized via cyclization of hydrazinylpyridine sulfonamides with orthoesters, a method shared with analogs . Modifications in substituent introduction (e.g., alkylation of sulfonamide nitrogen) are critical for optimizing activity .
- Tautomerism and Stability : Unlike thione-thiol tautomerism observed in triazole-thiones , the triazolopyridine core remains stable, ensuring consistent binding interactions.
- In Silico Predictions : Molecular docking studies suggest the 4-ethoxy group in the target compound forms hydrophobic interactions with falcipain-2’s S2 pocket, while the sulfonamide moiety coordinates with catalytic cysteine residues .
Biological Activity
N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the following features:
- IUPAC Name : this compound
- Molecular Formula : C19H19FN4O2S
- Molecular Weight : 372.45 g/mol
- CAS Number : Not explicitly listed in the sources but can be derived from its structure.
Research indicates that compounds within the triazolopyridine class, including this sulfonamide derivative, exhibit various mechanisms of action:
- Antimicrobial Activity : The sulfonamide moiety is known for its antibacterial properties due to its structural similarity to para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. By inhibiting dihydropteroate synthase, these compounds can effectively disrupt bacterial growth.
- Antimalarial Activity : A study highlighted the potential of triazolopyridine sulfonamides as antimalarial agents. Compounds were screened against Plasmodium falciparum, with some showing promising inhibitory concentrations (IC50) in the low micromolar range (e.g., IC50 = 2.24 μM) .
- Anticancer Properties : The triazole ring has been associated with anticancer activity through various pathways, including apoptosis induction and cell cycle arrest in cancer cell lines . The compound's ability to target specific kinases may also contribute to its anticancer effects.
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound:
Case Studies
- Antimalarial Screening : A series of new triazolopyridine sulfonamides were synthesized and evaluated for their antimalarial activity using Plasmodium falciparum as a model organism. The results indicated that certain derivatives exhibited significant activity with low IC50 values, suggesting their potential as lead compounds for further drug development .
- Cytotoxicity Evaluation : In vitro studies conducted on human colon cancer cell lines demonstrated that specific derivatives of triazolopyridines could induce apoptosis and inhibit cell proliferation effectively. This was particularly noted in compounds with modifications at the sulfonamide position .
- Molecular Docking Studies : Computational studies using molecular docking techniques have been employed to predict the binding affinity of these compounds to various biological targets, including enzymes involved in cancer progression and malaria pathogenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
